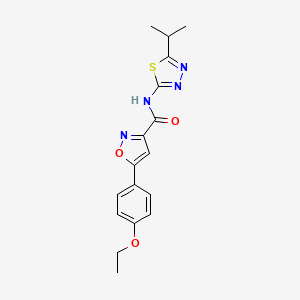
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Oxazole ring : Known for its role in various biological processes.
- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxazole and thiadiazole moieties. For instance:
- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity to cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and Src kinase .
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, leading to programmed cell death .
Comparative Biological Activity Table
| Compound Type | Target Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| 5-(4-Ethoxyphenyl)-N-(5-propan-2-yl...) | MCF7 (Breast Cancer) | 0.67 | Apoptosis Induction |
| Similar Oxadiazole Derivative | HCT116 (Colon Cancer) | 0.80 | EGFR Inhibition |
| Thiadiazole Derivative | PC3 (Prostate Cancer) | 0.87 | Src Kinase Inhibition |
Case Studies
Recent research has provided insights into the efficacy of similar compounds:
- Zhang et al. Study : This study synthesized a series of oxadiazole derivatives and assessed their anticancer activity using TRAP PCR-ELISA assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Parikh et al. Research : Focused on the development of substituted oxadiazoles as anti-tuberculosis agents, demonstrating the versatility of these compounds in targeting multiple diseases .
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIRDGYTKXTCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













